molecular formula C7H15NO B1531665 trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol CAS No. 1845092-26-3

trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol

Cat. No.: B1531665
CAS No.: 1845092-26-3
M. Wt: 129.2 g/mol
InChI Key: ALBDFGARCOPRPM-RNFRBKRXSA-N
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Description

trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol: is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is a cyclobutane derivative with an isopropylamino group and a hydroxyl group attached to the cyclobutane ring

Scientific Research Applications

Chemistry: trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol is used as a building block in organic synthesis

Biology: In biological research, this compound may be used to study the effects of cyclobutane derivatives on biological systems. It can serve as a model compound to investigate the interactions of similar structures with biological targets.

Medicine: Potential medicinal applications include the development of new drugs with specific biological activities. The compound’s structure may be modified to enhance its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol typically involves the reaction of cyclobutanone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or crystallization, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols with different substituents.

    Substitution: It can participate in substitution reactions where the hydroxyl or amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Mechanism of Action

The mechanism of action of trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

  • trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol
  • trans-2-{[4-(propan-2-yl)phenyl]amino}cyclobutan-1-ol

Comparison: While both compounds share a cyclobutane core, the presence of different substituents (e.g., phenyl group in the second compound) can significantly alter their chemical and biological properties.

Properties

IUPAC Name

(1R,2R)-2-(propan-2-ylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5(2)8-6-3-4-7(6)9/h5-9H,3-4H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBDFGARCOPRPM-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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